Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 5th position and a pyrazolyl group at the 2nd position on the benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate typically involves the reaction of 5-bromo-2-nitrobenzoic acid with hydrazine hydrate to form 5-bromo-2-hydrazinylbenzoic acid. This intermediate is then reacted with methyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazolyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrazolyl group can bind to active sites of enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)benzoate
- Benzoic acid, 5-bromo-2-(1H-pyrazol-1-yl)-, methyl ester
Uniqueness
Methyl 5-bromo-2-(1H-pyrazol-1-yl)benzoate is unique due to the specific positioning of the bromine and pyrazolyl groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the bromine atom enhances its reactivity in substitution reactions, while the pyrazolyl group provides a versatile site for further functionalization.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
methyl 5-bromo-2-pyrazol-1-ylbenzoate |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)9-7-8(12)3-4-10(9)14-6-2-5-13-14/h2-7H,1H3 |
InChI-Schlüssel |
BXLIZUFLVBHPQP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)Br)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.